BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-4-nitrobenzamide

Anticonvulsant Maximal Electroshock Seizure (MES) ED50

N-(2,6-Dimethylphenyl)-4-nitrobenzamide (CAS 64594-44-1) is a 4-nitro-substituted N-phenylbenzamide that has demonstrated distinctive anticonvulsant activity in the maximal electroshock seizure (MES) model, with a quantifiable potency and protective index profile that diverges sharply from its closest in-class analogs. Structurally, it serves as the direct synthetic precursor to the potent amino-benzamide anticonvulsant ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) via nitro group reduction, conferring dual procurement value as both a pharmacological probe and a critical building block.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 64594-44-1
Cat. No. B3833547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-nitrobenzamide
CAS64594-44-1
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O3/c1-10-4-3-5-11(2)14(10)16-15(18)12-6-8-13(9-7-12)17(19)20/h3-9H,1-2H3,(H,16,18)
InChIKeyWBLNADQPUSRQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)-4-nitrobenzamide (CAS 64594-44-1): A Differentiated 4-Nitrobenzamide Anticonvulsant Lead and Strategic Synthetic Intermediate


N-(2,6-Dimethylphenyl)-4-nitrobenzamide (CAS 64594-44-1) is a 4-nitro-substituted N-phenylbenzamide that has demonstrated distinctive anticonvulsant activity in the maximal electroshock seizure (MES) model, with a quantifiable potency and protective index profile that diverges sharply from its closest in-class analogs [1]. Structurally, it serves as the direct synthetic precursor to the potent amino-benzamide anticonvulsant ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) via nitro group reduction, conferring dual procurement value as both a pharmacological probe and a critical building block .

Why N-(2,6-Dimethylphenyl)-4-nitrobenzamide Cannot Be Interchanged with Other 4-Nitro-N-phenylbenzamides or Amino Congeners


Within the 4-nitro-N-phenylbenzamide series, minor substituent modifications on the N-phenyl ring precipitate major shifts in the anticonvulsant efficacy-to-neurotoxicity ratio. For example, replacing the 2,6-dimethyl substitution with 2-chloro-6-methyl alters the ED50 in the MES test from 31.8 µmol/kg to 90.3 µmol/kg and dramatically collapses the TD50 from 166.9 µmol/kg to approximately 1.07 µmol/kg, yielding a protective index (PI) of 11.8 instead of 5.2 [1]. Furthermore, simple reduction of the 4-nitro group to a 4-amino group (as in ameltolide) produces a compound with an ED50 of ~2.6 mg/kg (i.p., mice) [2], which corresponds to approximately 10.8 µmol/kg—roughly three times more potent than the nitro compound, but with a markedly different metabolic fate and synthetic entry point. These quantitative discontinuities preclude functional interchangeability in both pharmacological evaluation and chemical synthesis planning.

Quantitative Evidence Guide: N-(2,6-Dimethylphenyl)-4-nitrobenzamide vs. Key Comparators


Anticonvulsant Potency (MES ED50): Direct Head-to-Head with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide

In the maximal electroshock seizure (MES) test in mice dosed intraperitoneally, N-(2,6-dimethylphenyl)-4-nitrobenzamide achieved an ED50 of 31.8 µmol/kg, whereas the closest comparator N-(2-chloro-6-methylphenyl)-4-nitrobenzamide required 90.3 µmol/kg to achieve the same endpoint [1]. The target compound is thus 2.84-fold more potent on a molar basis in this specific model.

Anticonvulsant Maximal Electroshock Seizure (MES) ED50

Protective Index (PI): Divergent Safety Margin Relative to the 2-Chloro-6-methyl Congener

Neurotoxicity assessed by the rotarod test in mice yielded a TD50 of 166.9 µmol/kg for N-(2,6-dimethylphenyl)-4-nitrobenzamide versus 1.068 µmol/kg for N-(2-chloro-6-methylphenyl)-4-nitrobenzamide [1]. The resulting protective indices (PI = TD50/ED50) are 5.2 for the target compound and 11.8 for the comparator. While the comparator's PI is higher, the target compound's markedly higher TD50 indicates substantially lower acute neurotoxicity at equivalent multiples of the ED50.

Neurotoxicity Protective Index TD50

Cross-Study Potency Comparison with 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

A cross-study comparison reveals that 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) exhibits an ED50 of 2.6 mg/kg (i.p., mice) in the MES test [1], which converts to approximately 10.8 µmol/kg (MW = 240.3 g/mol). N-(2,6-dimethylphenyl)-4-nitrobenzamide has an ED50 of 31.8 µmol/kg in the same species and route [2]. Ameltolide is thus approximately 2.94-fold more potent than its nitro precursor on a molar basis. However, the nitro compound is the direct synthetic precursor to ameltolide, meaning procurement of the nitro form enables in-house generation of the amino form via catalytic hydrogenation .

Ameltolide Cross-study comparison MES ED50

Application Scenarios Where N-(2,6-Dimethylphenyl)-4-nitrobenzamide Provides Verifiable Advantage


Lead Identification in Anticonvulsant Drug Discovery for MES-Sensitive Seizure Models

Investigators screening 4-nitro-N-phenylbenzamide libraries for anti-MES activity can prioritize N-(2,6-dimethylphenyl)-4-nitrobenzamide based on its demonstrated ED50 of 31.8 µmol/kg in the MES test—2.84-fold more potent than the 2-chloro-6-methyl analog [1]. Its TD50 of 166.9 µmol/kg provides a wide neurotoxicity window that simplifies initial in vivo dose-escalation studies compared to more neurotoxic congeners.

Dual-Purpose Procurement for Ameltolide Synthesis and Pharmacological Comparison

Research groups synthesizing ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) for anticonvulsant studies can procure N-(2,6-dimethylphenyl)-4-nitrobenzamide as the immediate precursor, enabling one-step catalytic hydrogenation to the amino form . This strategy reduces synthetic burden while simultaneously permitting side-by-side pharmacological evaluation of the nitro and amino forms, which differ by ~2.9-fold in MES potency [2].

Reference Standard for Analytical Method Development in Benzamide Anticonvulsant Quality Control

Given its well-characterized physicochemical profile—melting point 193–196 °C, aqueous solubility 5.4×10⁻³ g/L at 25 °C (calculated), and distinctive MS and IR spectra [3]—N-(2,6-dimethylphenyl)-4-nitrobenzamide serves as a suitable reference standard for HPLC method development and impurity profiling in ameltolide drug substance analysis.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.